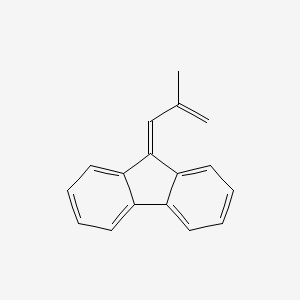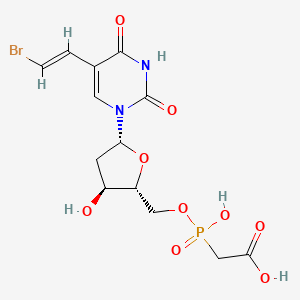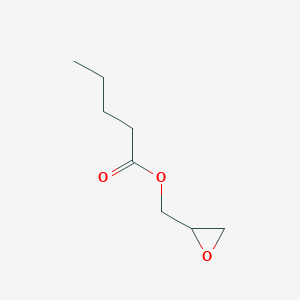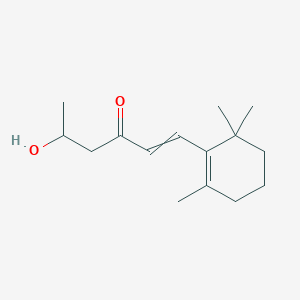
(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” is a fascinating compound with a complex structure. It belongs to the class of donor–acceptor–donor (D–A–D) type molecules. These compounds often exhibit unique optical properties due to their electron-donating and electron-accepting moieties. In this case, the compound features an oxonaphthalene core linked to a propanedinitrile group.
Méthodes De Préparation
Synthetic Routes:
The synthesis of “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” involves several steps. One common synthetic route is as follows:
-
Formation of 2,6-dibromoanthracene-9,10-dione
- Compound 2,6-dibromoanthracene-9,10-dione is prepared by bromination of anthracene-9,10-dione.
- Reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane or chloroform).
-
Coupling Reaction
- 2,6-dibromoanthracene-9,10-dione reacts with an appropriate nucleophile (e.g., malononitrile) to form “this compound.”
- Palladium-catalyzed cross-coupling reactions are commonly employed for this step.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and scalability.
Analyse Des Réactions Chimiques
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” can undergo various reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines.
Substitution: Substitution reactions can occur at the aromatic positions.
Common Reagents: Bromine, NBS, palladium catalysts, and nucleophiles.
Major Products: Various substituted derivatives based on the reaction conditions.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a fluorescent probe or sensor due to its unique optical properties.
Biology: For bioimaging studies, especially in the second near-infrared (NIR-II) window.
Industry: In materials science for optoelectronic devices.
Mécanisme D'action
The exact mechanism by which “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” exerts its effects depends on its specific application. It likely interacts with cellular components or biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
While there are no direct analogs of this compound, its structural features make it distinct within the D–A–D family. Similar compounds include other AIE (aggregation-induced emission) fluorophores and naphthalene derivatives.
Propriétés
Numéro CAS |
116387-63-4 |
|---|---|
Formule moléculaire |
C13H6N2O |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(4-oxonaphthalen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H6N2O/c14-7-9(8-15)10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H |
Clé InChI |
VNSSYVLGDKEJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=O)C=CC(=C(C#N)C#N)C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)





![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

